2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid
Description
"2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid" is a nicotinic acid derivative characterized by a thioether linkage connecting the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core to a propylamino-substituted ethyl group. This structure combines a nicotinic acid scaffold—a well-studied pharmacophore with hypolipidemic and neuroprotective properties—with a thioether-functionalized side chain, which may enhance its bioavailability or binding affinity to biological targets .
Properties
IUPAC Name |
2-[2-oxo-2-(propylamino)ethyl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-5-12-9(14)7-17-10-8(11(15)16)4-3-6-13-10/h3-4,6H,2,5,7H2,1H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUCHGOPMQUHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=C(C=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid typically involves multiple steps. One common method starts with the preparation of 2-(propylamino)ethyl thioether, which is then subjected to oxidation to introduce the oxo group. The final step involves the coupling of this intermediate with nicotinic acid under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The propylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxo and thioether groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound differs from its closest structural analogs primarily in the substituent at the 2-oxoethyl position. For example:
Key Observations :
- Substituent Impact: Replacing the phenyl group (in the analog) with a propylamino group reduces molecular weight and introduces a primary amine, which may alter solubility, hydrogen-bonding capacity, and metabolic stability. The propylamino group could enhance aqueous solubility compared to the phenyl-substituted analog, which has a predicted logP of 1.38 .
- The thioether linkage in both compounds may confer resistance to enzymatic hydrolysis, prolonging biological activity.
Physicochemical Properties
Predicted properties for "2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid" (based on structural analogs):
Notes:
- The lower molecular weight and amine group in the propylamino variant may improve solubility in polar solvents compared to the phenyl analog.
- The phenyl-substituted compound’s higher boiling point and density reflect its aromatic bulk, which is absent in the propylamino derivative .
Biological Activity
2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thioether linkage and a nicotinic acid moiety, which may contribute to its biological activity. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .
Cytotoxicity and Cancer Research
In vitro studies have suggested that the compound may possess cytotoxic effects against cancer cell lines. For instance, derivatives similar to 2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, showing IC50 values of 21.00 µM and 26.10 µM, respectively . This indicates potential as an anti-cancer agent.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The thioether moiety may interact with key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : Similar compounds have been shown to act on various receptors, potentially modulating their activity and influencing cellular responses.
Case Studies
Several studies have focused on the biological effects of related compounds:
- Study on Antimicrobial Efficacy : A series of acylhydrazones derived from nicotinic acid were synthesized and tested for their antimicrobial activity. The results indicated promising activity against Staphylococcus epidermidis with MIC values as low as 1.95 µg/mL .
- Cytotoxicity Assessment : In a comparative study, derivatives were evaluated for their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the nicotinic acid structure could enhance cytotoxic potency against specific cancer types .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₃S |
| Antimicrobial Activity | MIC = 1.95–15.62 µg/mL |
| Cytotoxicity (HepG2 Cells) | IC50 = 21.00 µM |
| Cytotoxicity (MCF-7 Cells) | IC50 = 26.10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
